molecular formula C8H10BrN B1292103 5-Bromo-2-ethylaniline CAS No. 14922-91-9

5-Bromo-2-ethylaniline

Cat. No. B1292103
Key on ui cas rn: 14922-91-9
M. Wt: 200.08 g/mol
InChI Key: LSDOCARYQOKKKP-UHFFFAOYSA-N
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Patent
US08536351B2

Procedure details

A solution of ammonium chloride (12.5 g, 0.2 mol) in water (30 ml) is added to a mixture of zinc dust (35.7 g, 0.5 mol) and 4-bromo-1-ethyl-2-nitrobenzene (18 g, 0.07 mol) in methanol (720 ml) and water (180 ml). The reaction mixture is refluxed for one hour, then cooled to room temperature and filtered through a plug of diatomaceous earth. The filtrate is concentrated in vacuo, then diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo to yield 5-bromo-2-ethylaniline (14 g), used without further purification in the next step.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
35.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH3:11])=[C:6]([N+:12]([O-])=O)[CH:5]=1>O.CO.[Zn]>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH3:11])=[C:6]([CH:5]=1)[NH2:12] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
720 mL
Type
solvent
Smiles
CO
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
35.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a plug of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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